Thz2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

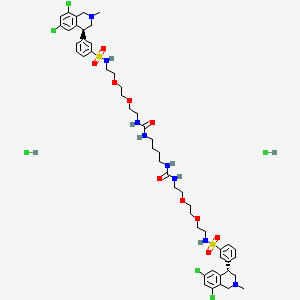

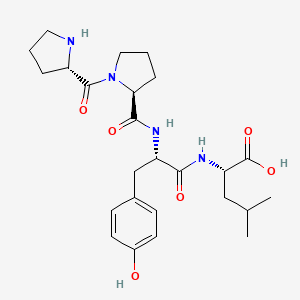

THZ2 is a potent and selective CDK7 inhibitor . It selectively targets CDK7 and potently blocks the proliferation of triple-negative breast cancer (TNBC) cells and induces apoptotic cell death without causing alteration in the cell cycle .

Synthesis Analysis

THZ2, a new specific CDK7 inhibitor, selectively suppressed super-enhancer–associated genes, especially oncogenes, through inhibiting the activity of CDK7 by covalent binding . This newly developed small molecular inhibitor, THZ2, exhibited a powerful anti-osteosarcoma effect in vitro and in vivo .

Chemical Reactions Analysis

In complex systems, a binary mixture and a ternary mixture are employed during THz-TDS testing . The performances of Nonnegative Matrix Factorization (NMF), Self-modeling Mixture Analysis (SMMA) and Multivariate Curve Resolution-Alternating Least Squares (MCR-ALS) are compared .

Physical And Chemical Properties Analysis

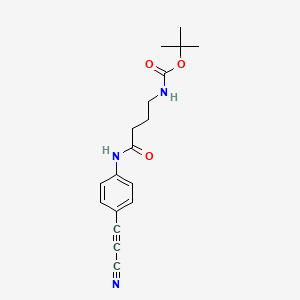

THZ2 is a solid with a molecular weight of 566.05 and a chemical formula of C31H28ClN7O2 . It is soluble in DMSO and ethanol with gentle warming and ultrasonic .

Aplicaciones Científicas De Investigación

Colitis and Colitis-Associated Colorectal Cancer Treatment

THZ2 has been found to ameliorate mouse colitis and colitis-associated colorectal cancer . In a study, it was found that THZ2 could alleviate inflammatory symptoms, including bleeding and diarrhea, in mouse models of dextran sulfate sodium (DSS)-induced acute colitis and azoxymethane (AOM)/DSS-induced colorectal cancer . The results showed that THZ2 could inhibit the up-regulated expression of COX2, IL-6, β-catenin, and snail in the mouse models . Moreover, THZ2 was found to inhibit the development of colorectal cancer in the mouse model of AOM/DSS-induced colitis-associated colorectal cancer .

Osteosarcoma Treatment

THZ2 has been used in targeting super-enhancer–associated oncogenes in osteosarcoma . A study found that super-enhancer–associated genes contribute to the malignant potential of osteosarcoma . Knockdown of CDK7 reduced the phosphorylation of the RNA polymerase II (RNAPII) C-terminal repeat domain (CTD), which is enriched in super-enhancers and suppresses osteosarcoma cells . THZ2, a specific CDK7 inhibitor, suppressed cancer biology by inhibition of transcriptional activity . Compared with typical enhancers, osteosarcoma super-enhancer–associated oncogenes were particularly vulnerable to this transcriptional disruption . THZ2 exhibited a powerful anti-osteosarcoma effect in vitro and in vivo .

Non-Invasive Detection of Cells and Tissues

Although not directly related to THZ2, terahertz (THz = 1012 Hz) spectroscopy has shown great potential in biomedical research due to its unique features, such as the non-invasive and label-free identification of living cells and medical imaging . This could potentially be an area of future research for THZ2.

Mecanismo De Acción

Target of Action

Thz2 is a small inhibitor that selectively targets Cyclin-dependent kinase 7 (CDK7) . CDK7, along with cyclin H and MAT1, forms the CDK-activating complex (CAK), which directs progression through the cell cycle via T-loop phosphorylation of cell cycle CDKs . CDK7-mediated phosphorylation of RNA polymerase II (Pol II) at active gene promoters permits transcription .

Mode of Action

Thz2 interacts with its target, CDK7, to inhibit its activity. This inhibition leads to a reduction in the phosphorylation of the RNA polymerase II (RNAPII) C-terminal repeat domain (CTD), which is enriched in super-enhancers . This results in the suppression of transcription, particularly of super-enhancer-associated genes in cancer .

Biochemical Pathways

Thz2 affects several biochemical pathways. It causes cell cycle arrest, apoptosis, and repression of transcription, particularly of super-enhancer-associated genes in cancer . It has been observed that a cluster of genes, particularly sensitive to Thz2 treatment, are enriched in cancer-related biological processes and pathways, such as apoptosis, cell migration, PI3K-Akt signaling, and MAPK signaling .

Pharmacokinetics

It has been shown that thz2 can be administered via intraperitoneal injection in mice without causing weight loss or behavioral changes, suggesting good tolerance .

Result of Action

Thz2 has been shown to effectively inhibit the growth of triple-negative breast cancer (TNBC) cells and induce apoptotic cell death . It also suppresses the clonal growth of TNBC cells at low nanomolar doses . In mouse models, Thz2 treatment significantly reduces tumor growth rates .

Action Environment

The action of Thz2 can be influenced by the environment in which it is administered. For example, in mouse models of dextran sulfate sodium (DSS)-induced acute colitis and azoxymethane (AOM)/DSS-induced colitis-associated colorectal cancer, Thz2 has been shown to ameliorate inflammatory symptoms, including bleeding and diarrhea .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]phenyl]-3-[[(E)-4-(dimethylamino)but-2-enoyl]amino]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H28ClN7O2/c1-39(2)15-7-14-28(40)35-21-9-5-8-20(16-21)30(41)36-22-10-6-11-23(17-22)37-31-34-19-26(32)29(38-31)25-18-33-27-13-4-3-12-24(25)27/h3-14,16-19,33H,15H2,1-2H3,(H,35,40)(H,36,41)(H,34,37,38)/b14-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FONRCZUZCHXWBD-VGOFMYFVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC=CC(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C/C=C/C(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H28ClN7O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

566.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1604810-84-5 |

Source

|

| Record name | THZ2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1604810-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.